molecular formula C11H11BrN2S B12222035 5-(4-Bromo-3-methylbenzyl)-1,3-thiazol-2-amine

5-(4-Bromo-3-methylbenzyl)-1,3-thiazol-2-amine

Cat. No.: B12222035
M. Wt: 283.19 g/mol
InChI Key: MKPZTTCGGVDYQE-UHFFFAOYSA-N
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Description

5-[(4-Bromo-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a brominated phenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromo-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine typically involves the reaction of 4-bromo-3-methylbenzyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromo-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-Bromo-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[(4-Bromo-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methylphenyl isocyanate
  • 4-Bromo-3-methylbenzoic acid
  • 2-(4-Bromo-3-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole

Uniqueness

5-[(4-Bromo-3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine is unique due to its specific thiazole structure and the presence of a brominated phenyl group. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H11BrN2S

Molecular Weight

283.19 g/mol

IUPAC Name

5-[(4-bromo-3-methylphenyl)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C11H11BrN2S/c1-7-4-8(2-3-10(7)12)5-9-6-14-11(13)15-9/h2-4,6H,5H2,1H3,(H2,13,14)

InChI Key

MKPZTTCGGVDYQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC2=CN=C(S2)N)Br

Origin of Product

United States

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